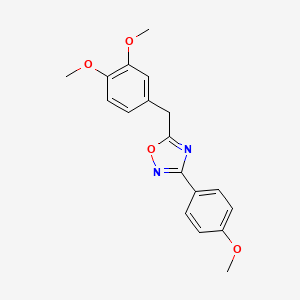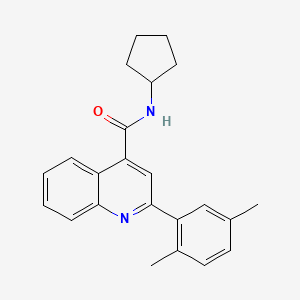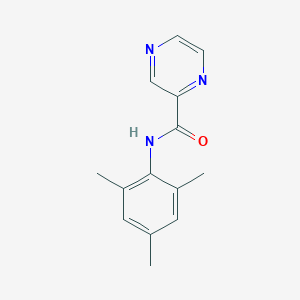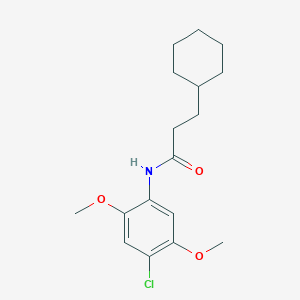![molecular formula C15H13ClN2O3 B5881496 methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This inhibition may contribute to the compound's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to have anti-tumor properties, possibly due to its ability to induce apoptosis in cancer cells. Additionally, methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have neuroprotective effects, possibly due to its ability to inhibit the activity of AChE, an enzyme involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate in lab experiments is its potential therapeutic properties. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on the compound's anti-tumor properties and its potential as a cancer treatment. Additionally, further studies could investigate the compound's mechanism of action and its potential as a therapeutic agent for other diseases and conditions.
Synthesemethoden
The synthesis of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate involves several steps. First, 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with aniline to form 2-chloro-N-(phenyl)benzamide. The final step involves reacting this intermediate with methyl chloroformate to form methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have potential therapeutic properties in several areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14(19)12-9-11(7-8-13(12)16)18-15(20)17-10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGUEXJDNLWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-[(phenylcarbamoyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)




![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)



![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)


